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molecular formula C13H19NO4 B1316664 ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 40345-42-4

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1316664
M. Wt: 253.29 g/mol
InChI Key: YPRDYGMRKUZRIZ-UHFFFAOYSA-N
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Patent
US07157577B2

Procedure details

3-Acetyl-4-oxo-pentanoic acid ethyl ester (710 g, 3.81 mol), 533 mL of acetic acid and 847 g (4.00 mol) of diethyl aminomalonate hydrochloride salt were heated in an oil bath while 344 g (4.19 mol) of sodium acetate were slowly added. The internal temperature at the end of the addition was 55° C. and the mixture was thick with solids but could be stirred. The mixture was heated to 105° C. Gas evolution was vigorous. The temperature was allowed to fall to 98° C. and the reaction was stirred at this temperature for 30 minutes. Thin layer chromatography (ethyl acetate:hexane 1:2) showed the product at Rf 0.6 and a small impurity at Rf 0.7. The reaction was cooled to 50° C. and 1000 mL of ethanol and 1000 mL of water were added with stirring. The mixture was cooled in an ice bath and 3000 mL of ice water were added with stirring. The solids were collected by vacuum filtration and washed two times with 500 mL of 30% ethanol in water each time. The solids were air dried to give 870 g (93% yield) of 4-ethoxycarbonylmethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H-NMR (dimethylsulfoxide-d6) δ 1.15, 1.26 (2×t, 2×3H, 2×CH3), 2.15 (2×s, 2×3H, 2×CH3), 3.32 (s, 2H, CH2), 4.01, 4.18 (2×d, 2×2H, 2×CH2O), 11.20 (br s, 1H, NH). MS m/z 254 [M+1].
Quantity
710 g
Type
reactant
Reaction Step One
Quantity
533 mL
Type
reactant
Reaction Step One
Quantity
847 g
Type
reactant
Reaction Step One
Quantity
344 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6](C(=O)C)[C:7](=O)[CH3:8])[CH3:2].[C:14](O)(=O)C.Cl.[NH2:19][CH:20]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:21](OCC)=O.C([O-])(=O)C.[Na+]>O.C(O)C.C(OCC)(=O)C.CCCCCC>[CH2:29]([O:28][C:26]([C:20]1[NH:19][C:7]([CH3:8])=[C:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:13])[C:21]=1[CH3:14])=[O:27])[CH3:30] |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
710 g
Type
reactant
Smiles
C(C)OC(CC(C(C)=O)C(C)=O)=O
Name
Quantity
533 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
847 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
344 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
ice water
Quantity
3000 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
could be stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added
ADDITION
Type
ADDITION
Details
The internal temperature at the end of the addition
CUSTOM
Type
CUSTOM
Details
was 55° C.
CUSTOM
Type
CUSTOM
Details
to fall to 98° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 50° C.
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed two times with 500 mL of 30% ethanol in water each time
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1C)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 870 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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